Methyl 6-(methylamino)naphthalene-2-carboxylate
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Overview
Description
Methyl 6-(methylamino)naphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by a naphthalene ring system substituted with a methylamino group at the 6-position and a carboxylate ester group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methylamino)naphthalene-2-carboxylate typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to form 6-nitronaphthalene-2-carboxylic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The amino group is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(methylamino)naphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
Methyl 6-(methylamino)naphthalene-2-carboxylate is used in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 6-(methylamino)naphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Fluorescence: The naphthalene ring system can exhibit fluorescence, making it useful as a probe in biological assays.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-2-naphthoate: Similar structure but lacks the methylamino group.
Naphthalene-2-carboxylic acid: Similar structure but lacks the ester and methylamino groups.
6-Methylamino-2-naphthoic acid: Similar structure but lacks the ester group.
Uniqueness
Methyl 6-(methylamino)naphthalene-2-carboxylate is unique due to the presence of both the methylamino and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
methyl 6-(methylamino)naphthalene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14-12-6-5-9-7-11(13(15)16-2)4-3-10(9)8-12/h3-8,14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRVPOHKSMMCND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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